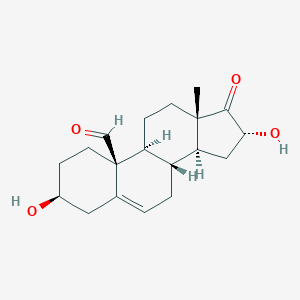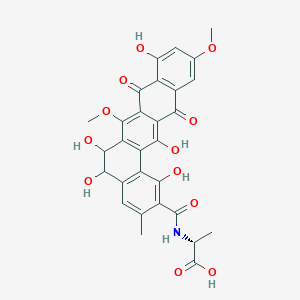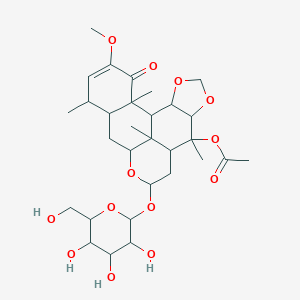![molecular formula C20H17ClN2O4 B236146 N-{3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236146.png)
N-{3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that is critical for maintaining proper hydration of the airway surface liquid in the lungs. Mutations in the CFTR gene lead to the development of cystic fibrosis, a life-threatening genetic disease that affects multiple organs, including the lungs, pancreas, and liver. CFTRinh-172 has been extensively studied as a potential therapeutic agent for cystic fibrosis.
Wirkmechanismus
N-{3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide inhibits the function of the CFTR protein by binding to a specific site on the protein. This binding prevents the opening of the chloride ion channel, leading to a decrease in chloride transport and hydration of the airway surface liquid. N-{3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide has been shown to be highly selective for CFTR, with minimal effects on other ion channels and transporters.
Biochemische Und Physiologische Effekte
N-{3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide has been shown to increase the activity of mutated CFTR proteins, leading to improved chloride transport and hydration of the airway surface liquid. N-{3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide has also been shown to reduce inflammation and bacterial load in the lungs of cystic fibrosis patients. In addition, N-{3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide has been shown to have anti-inflammatory effects in other disease models, such as acute lung injury and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-{3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide is a highly specific inhibitor of CFTR, with minimal effects on other ion channels and transporters. This specificity makes N-{3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide an ideal tool for studying the function of CFTR in vitro and in vivo. However, N-{3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide has limited solubility in aqueous solutions, which can make it difficult to work with in some experimental settings. In addition, N-{3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide has not yet been approved for clinical use, which limits its potential application in human studies.
Zukünftige Richtungen
1. Development of more potent and selective CFTR inhibitors for the treatment of cystic fibrosis.
2. Investigation of the role of CFTR in other disease models, such as chronic obstructive pulmonary disease and asthma.
3. Development of N-{3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide analogs with improved solubility and pharmacokinetic properties.
4. Investigation of the long-term safety and efficacy of CFTR inhibitors in animal models and human clinical trials.
5. Development of combination therapies that target multiple aspects of cystic fibrosis pathophysiology, including CFTR function, inflammation, and bacterial infection.
Synthesemethoden
N-{3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide can be synthesized using a multi-step organic synthesis approach. The synthesis involves the reaction of 5-chloro-2-methoxybenzoic acid with 4-methyl-3-nitroaniline to form an intermediate, which is then reduced to the corresponding amine. The amine is then reacted with furan-2-carboxylic acid to form the final product, N-{3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide.
Wissenschaftliche Forschungsanwendungen
N-{3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide has been extensively studied as a potential therapeutic agent for cystic fibrosis. In preclinical studies, N-{3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide has been shown to increase the activity of mutated CFTR proteins, leading to improved chloride transport and hydration of the airway surface liquid. N-{3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide has also been shown to reduce inflammation and bacterial load in the lungs of cystic fibrosis patients.
Eigenschaften
Produktname |
N-{3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide |
|---|---|
Molekularformel |
C20H17ClN2O4 |
Molekulargewicht |
384.8 g/mol |
IUPAC-Name |
N-[3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H17ClN2O4/c1-12-5-7-14(22-20(25)18-4-3-9-27-18)11-16(12)23-19(24)15-10-13(21)6-8-17(15)26-2/h3-11H,1-2H3,(H,22,25)(H,23,24) |
InChI-Schlüssel |
RRCVGSGMCJVBMX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=C(C=CC(=C3)Cl)OC |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=C(C=CC(=C3)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-chloro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B236109.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B236117.png)
![5-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B236119.png)

![N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B236129.png)
![N-(3,35-dichloro-12-oxo-10-propan-2-yl-8,37,40-trioxa-4,11,22,34,39-pentazadecacyclo[27.6.1.12,5.16,9.115,19.118,21.07,20.020,24.023,28.033,36]tetraconta-1(35),2,4,6,9(39),15(38),16,18,23(28),24,26,29(36),30,32-tetradecaen-13-yl)-2-hydroxy-3-methylbutanamide](/img/structure/B236132.png)
![4-cyano-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B236134.png)
![5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B236136.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide](/img/structure/B236155.png)
![N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B236158.png)